Elzasonan
Overview
Description
Preparation Methods
The synthesis of elzasonan involves the formation of a thiomorpholinone ring system. The key synthetic route includes the reaction of 3,4-dichloroaniline with 4-methylpiperazine, followed by the formation of a benzylidene intermediate. This intermediate is then cyclized to form the thiomorpholinone ring
Chemical Reactions Analysis
Elzasonan undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites, such as 5-hydroxythis compound.
Reduction: Reduction reactions are less common for this compound.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms on the phenyl ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include hydroxylated and demethylated derivatives .
Scientific Research Applications
Elzasonan has been primarily studied for its potential in treating psychiatric disorders, particularly depression and anxiety . By blocking 5-HT1B and 5-HT1D autoreceptors, this compound enhances serotonergic innervations originating from the raphe nucleus, thereby improving signaling to limbic regions like the hippocampus and prefrontal cortex
Mechanism of Action
Elzasonan exerts its effects by selectively antagonizing 5-HT1B and 5-HT1D receptors. By preferentially blocking these autoreceptors, this compound enhances serotonergic signaling, which is thought to improve mood and alleviate depressive symptoms . The molecular targets involved include the 5-HT1B and 5-HT1D receptors, which are part of the serotonin receptor family .
Comparison with Similar Compounds
Elzasonan is similar to other 5-HT1B and 5-HT1D receptor antagonists, such as GR-127,935 and SB-649,915 . this compound is unique in its specific chemical structure and its selective antagonism of both 5-HT1B and 5-HT1D receptors. This dual antagonism is thought to provide a more comprehensive enhancement of serotonergic signaling compared to compounds that target only one receptor subtype .
References
Properties
IUPAC Name |
(2Z)-4-(3,4-dichlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2N3OS/c1-25-8-10-26(11-9-25)20-5-3-2-4-16(20)14-21-22(28)27(12-13-29-21)17-6-7-18(23)19(24)15-17/h2-7,14-15H,8-13H2,1H3/b21-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYMPSWMHXUWSK-STZFKDTASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=CC=C2/C=C\3/C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047277 | |
Record name | Elzasonan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361343-19-3 | |
Record name | Elzasonan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0361343193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elzasonan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ELZASONAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/933PJL964R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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